methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
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Overview
Description
. This compound features a complex structure that includes a benzoate group, a piperidine ring, and a tert-butylcarbamoyl group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves multiple steps. One common synthetic route includes the reaction of 4-piperidinemethanol with di-tert-butyldicarbonate to form N-Boc-4-piperidinemethanol . This intermediate can then be further reacted with appropriate reagents to introduce the benzoate and sulfamoyl groups, resulting in the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-(N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can be compared with other similar compounds, such as:
- N-({1-[(tert-butylcarbamoyl)methyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
methyl 4-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-19(2,3)21-18(24)22-11-9-14(10-12-22)13-20-28(25,26)16-7-5-15(6-8-16)17(23)27-4/h5-8,14,20H,9-13H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPREESMUUTANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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